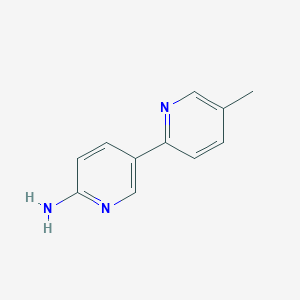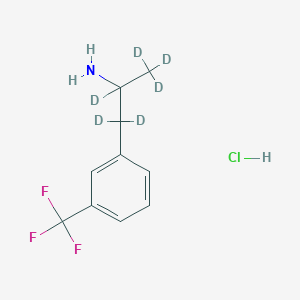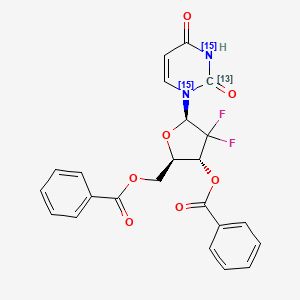
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of two 2-methylprop-2-enoate groups attached to an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate typically involves the esterification of 8-hydroxyoctanoic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the compound can be hydrolyzed to yield 8-hydroxyoctanoic acid and 2-methylprop-2-enoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, leading to the formation of different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are employed to drive the transesterification process.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.
Hydrolysis: 8-hydroxyoctanoic acid and 2-methylprop-2-enoic acid.
Transesterification: Different esters depending on the alcohol used in the reaction.
科学的研究の応用
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical applications.
Materials Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.
Biomedicine: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in formulations for paints, varnishes, and other coatings.
作用機序
The mechanism of action of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The compound’s ester groups can participate in various chemical reactions, leading to the formation of polymers with specific properties. In biomedical applications, the compound’s biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering.
類似化合物との比較
Similar Compounds
Diethylene glycol dimethacrylate: Another ester compound used in polymer chemistry with similar applications in coatings and adhesives.
Octyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but different physical properties due to the absence of the octyl chain.
Uniqueness
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is unique due to its dual ester groups and long octyl chain, which impart specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications requiring materials with tailored mechanical and chemical properties.
特性
分子式 |
C16H26O4 |
|---|---|
分子量 |
282.37 g/mol |
IUPAC名 |
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-13(2)15(17)19-11-9-7-5-6-8-10-12-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |
InChIキー |
UBRPGRAGAZVZKQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCCCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


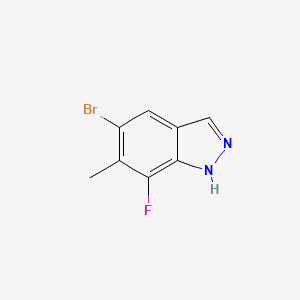
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)


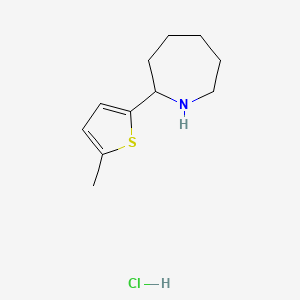
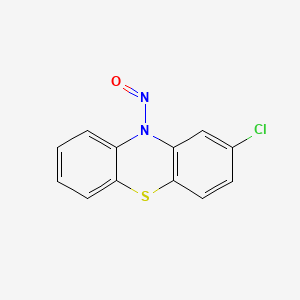
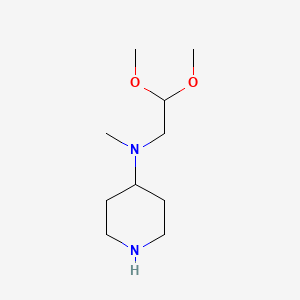
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
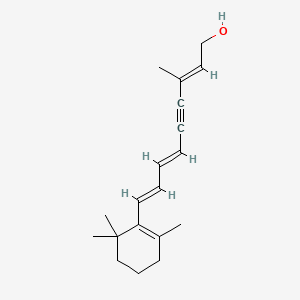
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
